

Cyanogen bromide safety precautions and handling for lab personnel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyanogen bromide**

Cat. No.: **B132489**

[Get Quote](#)

An In-Depth Technical Guide to **Cyanogen Bromide** Safety for Laboratory Personnel

Introduction

Cyanogen bromide (CNBr) is a highly toxic and corrosive chemical compound used as a reagent in various biochemical and drug development applications.^[1] Its primary uses in the laboratory include the selective cleavage of peptide bonds at methionine residues for protein sequencing and the immobilization of proteins onto agarose matrices for affinity chromatography.^{[2][3]} Despite its utility, **cyanogen bromide** presents significant hazards, including high acute toxicity through all routes of exposure and violent reactivity with water and acids.^{[2][4][5][6]}

This guide provides comprehensive safety precautions and handling procedures for laboratory personnel. Adherence to these guidelines is critical to mitigate the risks associated with this hazardous substance. The information is intended for researchers, scientists, and professionals who handle **cyanogen bromide** in a laboratory setting.

Hazard Identification and Toxicology

Cyanogen bromide is classified as a highly hazardous substance due to its severe toxicity and reactivity.^[3] Exposure can be fatal, and effects are often similar to those of cyanide poisoning.^{[7][8]}

2.1 Summary of Health Hazards

- Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4][5][6][9] Exposure to high concentrations can cause immediate collapse, respiratory failure, and death.[3][10]
- Corrosivity: Causes severe chemical burns to the skin, eyes, and gastrointestinal tract.[3][4][9] Vapors and mists are extremely irritating to the eyes and respiratory system.[2][11]
- Systemic Effects: The substance targets the central nervous system, cardiovascular system, thyroid, and blood.[6][8][11] Symptoms of exposure can include headache, dizziness, confusion, nausea, vomiting, anxiety, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[2][3]
- Pulmonary Edema: Inhalation may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency whose symptoms can be delayed for several hours.[2][10][12]

2.2 Reactivity Profile The greatest potential hazard when working with **cyanogen bromide** is the formation of hydrogen cyanide (HCN) gas.[8][11]

- Reaction with Water and Acids: **Cyanogen bromide** reacts with moisture, water, and acids to release highly toxic and flammable gases, including hydrogen cyanide and hydrogen bromide.[2][4][7][13] This reaction can be rapid and violent, especially with acids.[2][14]
- Instability: The compound is unstable unless kept pure and dry.[14] Impure material can decompose rapidly and may explode.[2][14]
- Polymerization: It can polymerize violently upon prolonged storage at ambient temperatures. [2][4]

Exposure Limits and Physicochemical Properties

All quantitative data regarding exposure limits and physical properties are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Occupational Exposure Limits		
OSHA PEL (Permissible Exposure Limit)	5 mg/m ³ (as Cyanides), 8-hr TWA	[12]
ACGIH TLV (Threshold Limit Value)	0.3 ppm, STEL (Short-Term Exposure Limit)	[10]
PAC-1 (Protective Action Criteria)	24 mg/m ³	[7]
PAC-2 (Protective Action Criteria)	44 mg/m ³	[7]
PAC-3 (Protective Action Criteria)	200 mg/m ³	[7]
Physicochemical Properties		
Appearance	Colorless to white crystalline solid with a penetrating odor	[1] [2] [7]
CAS Number	506-68-3	[8] [12]
Molecular Weight	105.93 g/mol	[7]
Melting Point	50 - 53 °C (122 - 127 °F)	[4] [8]
Boiling Point	61 - 62 °C (142 - 144 °F)	[4] [8]
Vapor Pressure	92 - 122 mmHg at 20-25°C	[7] [12]
Water Solubility	Slightly soluble; decomposes gradually	[1] [2] [7]

Safe Handling and Storage Procedures

Strict adherence to established safety protocols is mandatory when working with **cyanogen bromide**. A comprehensive first aid plan must be established, and a cyanide antidote kit must be available on-site before any work begins.[\[8\]](#)[\[11\]](#)

4.1 Engineering Controls

- Chemical Fume Hood: All work with **cyanogen bromide**, including weighing and solution preparation, must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation exposure.[2][11]
- Ventilation: Local exhaust ventilation should be used at the site of chemical release to minimize exposure.[12]

4.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling **cyanogen bromide**.[5]

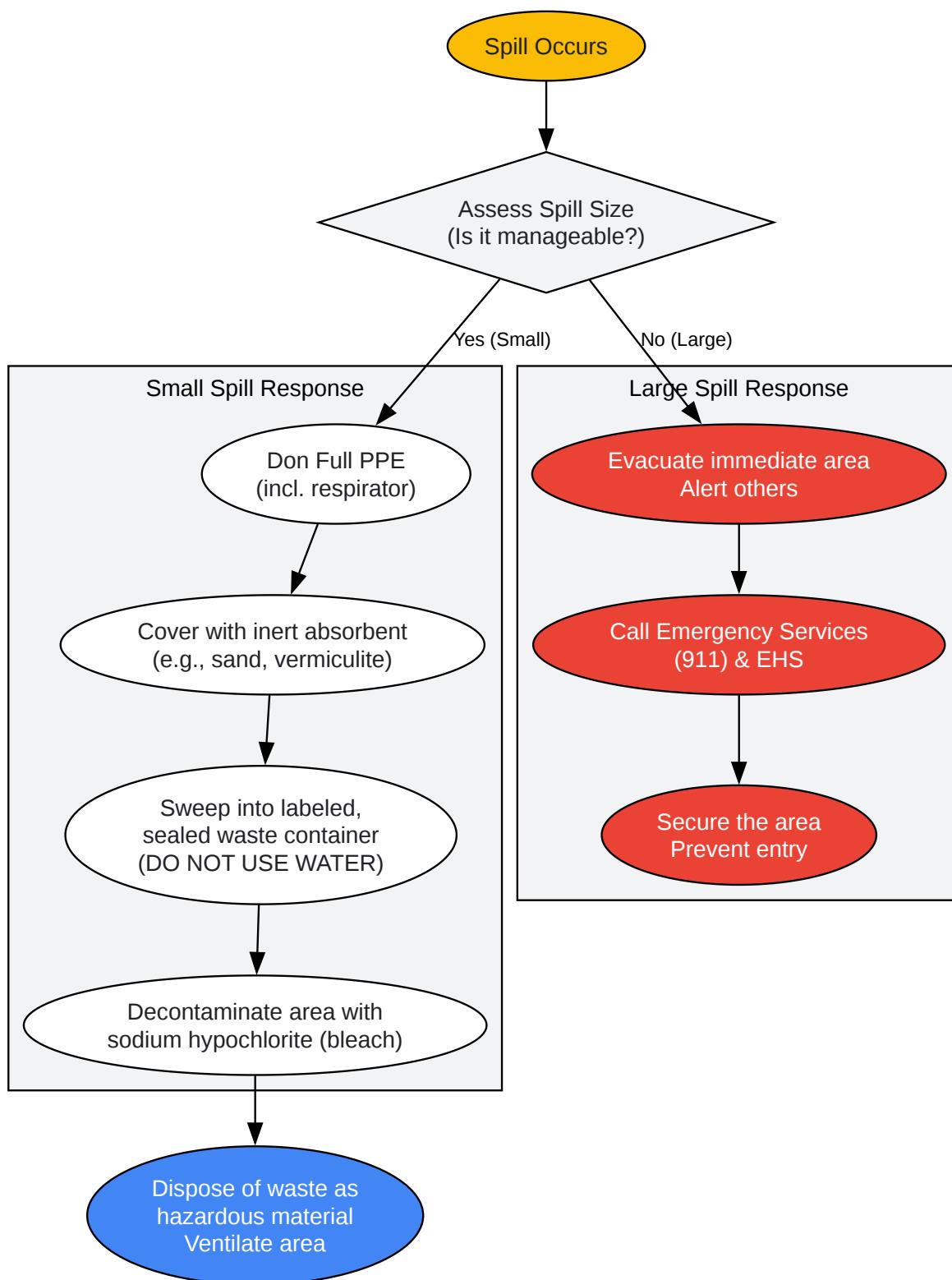
- Eye/Face Protection: Wear chemical splash goggles and a face shield.[5][15]
- Skin Protection:
 - Gloves: Wear chemically resistant gloves. Suitable materials include Natural Rubber, Neoprene, Butyl, PVC, or Viton.[8][11][15] Double-gloving is highly recommended.[8][11] Inspect gloves for tears before and during use.[8]
 - Clothing: Wear a lab coat, long pants, and closed-toed shoes to minimize skin exposure. [8][11] Tuck lab coat sleeves into gloves.[8]
- Respiratory Protection: If engineering controls are insufficient, a full-face supplied air respirator should be used.[8][15] All respirator use must comply with a respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[15]

4.3 Storage Requirements

- Location: Store in a cool, dry, well-ventilated, and securely locked poison cabinet or area away from incompatible substances.[5][8][11]
- Container: Keep the container tightly closed and protected from moisture.[5][8] Storing the container inside a desiccator is recommended.[8][15]
- Incompatibilities: Store away from acids, water, moisture, and oxidizing materials.[8][11]

- Temperature Equilibration: If stored in a cold location (e.g., refrigerator), allow the container to warm to room temperature before opening.[8][11][15] Opening a cold container can cause moisture from the air to condense inside, which will react with the chemical to release hydrogen cyanide gas.[11][15][16]

Emergency Procedures


SPEED IS ESSENTIAL IN ALL CASES OF EXPOSURE.[8] Treat any exposure as a cyanide poisoning.[8][11]

5.1 First Aid Measures

- Inhalation: Immediately move the victim to fresh air.[8][12] If breathing has stopped, begin rescue breathing (using universal precautions, avoid mouth-to-mouth) and CPR if there is no pulse.[7][12] Administer 100% oxygen if available.[7] Seek immediate medical attention.[8][12]
- Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[11][12] Wash the affected area thoroughly with soap and water for at least 15-30 minutes.[8][12] Seek immediate medical attention.[8][12]
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes in an eye wash station, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]
- Antidote: A cyanide antidote kit containing amyl nitrite, sodium nitrite, and sodium thiosulfate should be readily available.[8][12] Only properly trained personnel should administer the antidote, often under the direction of medical professionals.[8]

5.2 Spill Response

The proper response to a **cyanogen bromide** spill depends on its scale. The following workflow outlines the necessary steps.

[Click to download full resolution via product page](#)Workflow for responding to a **cyanogen bromide** spill.

Key Safety Protocols

6.1 Protocol for Weighing and Preparing a **Cyanogen Bromide** Solution

This protocol must be performed in its entirety within a certified chemical fume hood.

- Preparation:
 - Ensure a cyanide antidote kit is present and accessible. Confirm co-workers are aware you are working with CNBr.
 - If the CNBr container is refrigerated, remove it and place it in the fume hood. Allow it to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.[16]
 - Assemble all necessary equipment in the fume hood: a clean, dry spatula; weigh boat; the vessel for the final solution; and the required solvent.[16]
- Donning PPE:
 - Put on all required PPE, including a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and inner gloves.[11][15]
 - Put on a second, outer pair of chemically resistant gloves, ensuring the lab coat cuffs are tucked into the outer gloves.[8][16]
- Weighing:
 - Once the container has reached room temperature, carefully open it inside the fume hood.
 - Using the dry spatula, carefully transfer the required amount of crystalline CNBr to the weigh boat. Avoid any jerky movements that could spill the crystals or generate dust.[16]
 - Securely close the primary CNBr container.
- Making the Solution:

- Carefully transfer the weighed CNBr from the weigh boat into the final vessel containing the solvent.
- Allow the CNBr to dissolve completely.
- Cleanup:
 - Place the contaminated spatula and weigh boat into a designated, labeled hazardous waste container.[16]
 - Carefully remove the outer pair of gloves and place them in the same hazardous waste container.
 - Wipe down the work surface inside the fume hood with a suitable decontamination solution.

6.2 Protocol for Decontamination and Waste Disposal

- Decontamination: All surfaces, glassware, and equipment contaminated with **cyanogen bromide** should be decontaminated. This can be achieved by rinsing with a strong oxidizing agent like sodium hypochlorite (household bleach) or a freshly prepared 1 M sodium hydroxide (NaOH) solution, followed by copious water rinses.[13][15] Perform all decontamination steps inside a chemical fume hood.
- Waste Disposal:
 - All solid waste contaminated with **cyanogen bromide** (e.g., gloves, pipette tips, paper towels, absorbent material) must be placed in a clearly labeled, sealed container designated specifically for **cyanogen bromide** hazardous waste.[11][15]
 - Excess or unused **cyanogen bromide** and solutions must be disposed of as hazardous waste.[2] Never pour **cyanogen bromide** waste down the drain.[5]
 - Follow all institutional, local, state, and federal regulations for hazardous waste disposal. [12][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanogen bromide-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. nj.gov [nj.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Cas 506-68-3,Cyanogen bromide | lookchem [lookchem.com]
- 15. in.nau.edu [in.nau.edu]
- 16. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- To cite this document: BenchChem. [Cyanogen bromide safety precautions and handling for lab personnel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132489#cyanogen-bromide-safety-precautions-and-handling-for-lab-personnel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com